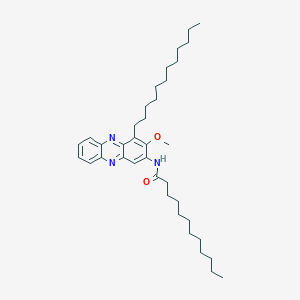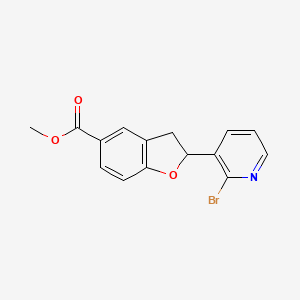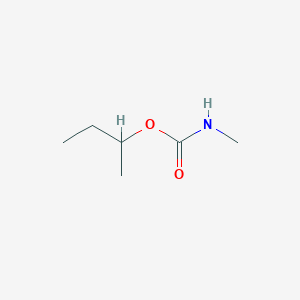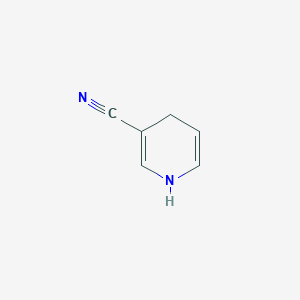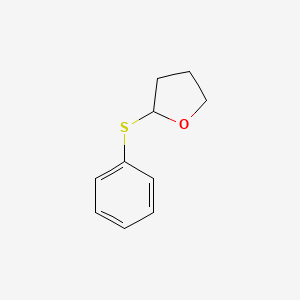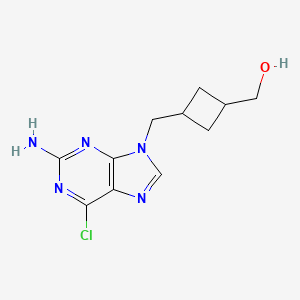
(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine base, specifically 2-amino-6-chloropurine, attached to a cyclobutylmethanol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol typically involves the following steps:
Formation of the Purine Base: The purine base, 2-amino-6-chloropurine, can be synthesized through the chlorination of 2-amino-9H-purine.
Attachment to Cyclobutylmethanol: The purine base is then attached to cyclobutylmethanol through a nucleophilic substitution reaction. This involves the reaction of 2-amino-6-chloropurine with cyclobutylmethanol in the presence of a suitable base, such as sodium hydride, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutylmethanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of cyclobutyl ketone or aldehyde derivatives.
Reduction: Formation of cyclobutylmethanol derivatives with different functional groups.
Substitution: Formation of purine derivatives with various substituents replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base structure makes it a candidate for investigating DNA and RNA binding properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of antiviral or anticancer agents due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and reactions can be scaled up for commercial applications.
Mécanisme D'action
The mechanism of action of (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol involves its interaction with molecular targets such as nucleic acids and proteins. The purine base can form hydrogen bonds and other interactions with DNA and RNA, potentially affecting their structure and function. Additionally, the compound may interact with enzymes and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-chloropurine: A simpler purine derivative with similar structural features.
Cyclobutylmethanol: The cyclobutylmethanol moiety without the purine base.
Adenine: A naturally occurring purine base with structural similarities.
Uniqueness
(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol is unique due to the combination of the purine base and the cyclobutylmethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
830330-23-9 |
|---|---|
Formule moléculaire |
C11H14ClN5O |
Poids moléculaire |
267.71 g/mol |
Nom IUPAC |
[3-[(2-amino-6-chloropurin-9-yl)methyl]cyclobutyl]methanol |
InChI |
InChI=1S/C11H14ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)3-6-1-7(2-6)4-18/h5-7,18H,1-4H2,(H2,13,15,16) |
Clé InChI |
HOMKCRJBULOCEX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1CO)CN2C=NC3=C2N=C(N=C3Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
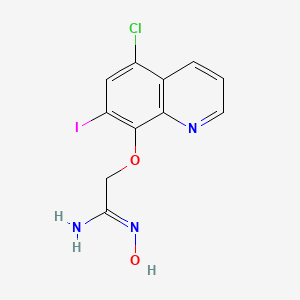

![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)
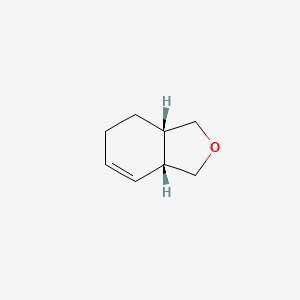
![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)

![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)
